N,N-dimethyl-6-(2-methylsulfonylethylsulfanylmethyl)pyridin-2-amine
Description
N,N-dimethyl-6-(2-methylsulfonylethylsulfanylmethyl)pyridin-2-amine is an organic compound that features a pyridine ring substituted with a dimethylamino group at the 2-position and a complex side chain at the 6-position
Properties
IUPAC Name |
N,N-dimethyl-6-(2-methylsulfonylethylsulfanylmethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S2/c1-13(2)11-6-4-5-10(12-11)9-16-7-8-17(3,14)15/h4-6H,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVIYWIJYAZQQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=N1)CSCCS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-6-(2-methylsulfonylethylsulfanylmethyl)pyridin-2-amine typically involves multi-step organic reactions. One common route includes:
Starting Material: Pyridine-2-amine.
Step 1: Introduction of the dimethylamino group via N,N-dimethylation using formaldehyde and formic acid (Eschweiler-Clarke reaction).
Step 2: Formation of the side chain through a series of reactions involving thiol-ene click chemistry to attach the methylsulfonylethyl group.
Step 3: Final coupling of the side chain to the pyridine ring using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Techniques like crystallization, distillation, or chromatography to achieve high purity.
Types of Reactions:
Oxidation: The sulfur atom in the side chain can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for sulfoxide formation.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
Chemistry:
Catalysis: Used as a ligand in transition metal catalysis.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Pharmacology: Potential use as a drug candidate due to its structural similarity to known bioactive compounds.
Biochemical Research: Studied for its interactions with biological macromolecules.
Industry:
Materials Science: Component in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfur-containing side chain can engage in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
N,N-dimethyl-2-aminopyridine: Lacks the complex side chain, making it less versatile in certain applications.
6-(Methylsulfonylethylsulfanylmethyl)pyridin-2-amine: Lacks the dimethylamino group, affecting its reactivity and interaction profile.
Uniqueness: N,N-dimethyl-6-(2-methylsulfonylethylsulfanylmethyl)pyridin-2-amine combines the properties of both functional groups, offering unique reactivity and interaction capabilities that are not present in simpler analogs.
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